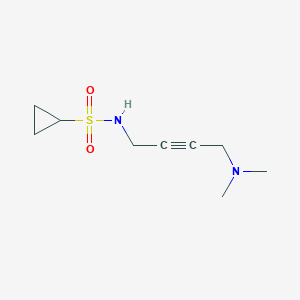

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

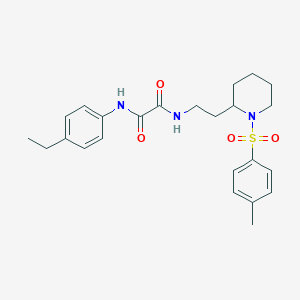

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide is a chemical compound with a molecular formula of C9H16N2O2S. It is also known as PF-06672131, a selective EGFR kinase inhibitor thought to covalently react with active-site cysteine residues in the ATP binding pocket .

Chemical Reactions Analysis

PF-06672131, a compound similar to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide, is known to covalently react with active-site cysteine residues in the ATP binding pocket of EGFR kinase . This suggests that N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide might also undergo similar reactions.Aplicaciones Científicas De Investigación

Polymerization and Material Science

Research involving N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide focuses on its application in polymerization processes and material science. For example, the homopolymerization of substituted sulfoxonium ylides, which include structures related to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide, has been explored. Treatment of these monomers with specific catalysts results in polymers with high molecular weight and good yield. Adjusting the monomer-to-catalyst feed ratio allows control over the polymer's molecular weight, indicating the potential for customized material properties (Lu et al., 2021).

Antimicrobial Activity

Another avenue of research is the antimicrobial activity of compounds derived from or related to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide. Statistical copolymers, synthesized from 2-(dimethylamino)ethyl methacrylate and modified with 1,3-propanesultone, have shown antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a potential application in developing antimicrobial materials or coatings, with the effectiveness varying based on the polymer's molecular characteristics (Ward et al., 2006).

Organic Synthesis and Catalysis

In organic synthesis, research on reactions involving ylides and epoxides provides insights into novel synthetic routes and catalysis. For instance, reactions of dimethylamino)phenyloxosulfonium methylide with epoxides lead to the formation of cyclopropyl sulfones and oxetanes, demonstrating the compound's utility in synthesizing cyclic structures with potential applications in drug development and material science (Okuma et al., 1984).

Propiedades

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-11(2)8-4-3-7-10-14(12,13)9-5-6-9/h9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCIIXQMXXDDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)

![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B2614005.png)